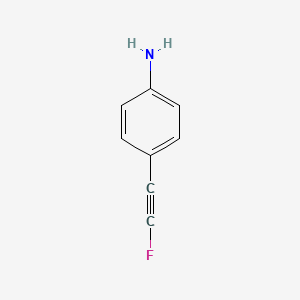
4-(Fluoroethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoroethynyl)aniline is an organofluorine compound characterized by the presence of a fluoroethynyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrofluorobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.
Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the fluoroethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Modified aniline derivatives.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Fluoroethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Fluoroaniline: Shares the fluoro group but lacks the ethynyl group.
4-Ethynylaniline: Contains the ethynyl group but lacks the fluoro group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)aniline is unique due to the presence of both fluoro and ethynyl groups, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
443129-77-9 |
|---|---|
Fórmula molecular |
C8H6FN |
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2 |
Clave InChI |
CYELPVIHKYPWJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















